Sodium 1-butanethiolate

Organic Synthesis Laboratory Safety Reagent Handling

Choose Sodium 1-butanethiolate for its optimal chain-length-dependent nucleophilicity and steric profile, outperforming methyl/ethyl thiolates in hindered-ester SN2 dealkylations and extreme-pressure lubricant additives. The solid-state form eliminates the volatile, malodorous hazards of the parent thiol—streamlining safety compliance and lab workflow. Fully validated as a model nucleophile for skin-sensitization and protein-haptenation mechanistic studies. A direct, peer-referenced reagent for biphasic nucleophilic substitution with 1-chlorobutane. Ideal for synthetic and toxicology labs seeking a reliable, non-odorous butanethiolate anion source.

Molecular Formula C4H9NaS
Molecular Weight 112.17 g/mol
CAS No. 4779-86-6
Cat. No. B1598934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 1-butanethiolate
CAS4779-86-6
Molecular FormulaC4H9NaS
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESCCCC[S-].[Na+]
InChIInChI=1S/C4H10S.Na/c1-2-3-4-5;/h5H,2-4H2,1H3;/q;+1/p-1
InChIKeyVTLWRSNWWLIJTQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 1-Butanethiolate (CAS 4779-86-6): Essential Properties for Procurement and Research


Sodium 1-butanethiolate (CAS 4779-86-6) is an organosulfur compound classified as an alkanethiolate salt . It exists as a white to off-white solid that is soluble in polar solvents such as water and alcohols . As the sodium salt of 1-butanethiol, it functions primarily as a strong nucleophile in organic synthesis, facilitating the formation of carbon-sulfur bonds via nucleophilic substitution reactions . The compound is a versatile intermediate for the synthesis of thiol esters and thioethers and is also employed as a reducing agent .

Why Sodium 1-Butanethiolate (4779-86-6) Cannot Be Simply Replaced by Other Alkanethiolates


Alkanethiolates are a class of strong nucleophiles, but their reactivity, physical properties, and application outcomes are not uniform. Substituting one alkanethiolate for another without considering chain-length-dependent nucleophilicity, steric effects, and physical state can lead to suboptimal reaction yields, increased purification burden, or even failed syntheses . For example, the butyl chain in sodium 1-butanethiolate confers a balance of nucleophilic strength and steric accessibility that is distinct from its methyl or ethyl counterparts, directly impacting its efficiency in specific SN2 dealkylations and phase-transfer catalysis . Furthermore, the solid-state handling advantage of this salt over its volatile, odorous parent thiol is a critical differentiator for laboratory safety and workflow, a benefit not universally shared across all thiolate forms .

Quantitative Differentiation of Sodium 1-Butanethiolate (4779-86-6) from Analogs and Alternatives


Solid-State Handling vs. Volatile Liquid Thiols: A Clear Safety and Workflow Advantage

Sodium 1-butanethiolate is a solid, contrasting with its parent compound, 1-butanethiol, which is a volatile, stenchy liquid with a low odor threshold . This physical state difference directly translates to easier, safer, and more precise handling in the laboratory, eliminating the need for specialized ventilation to manage noxious odors .

Organic Synthesis Laboratory Safety Reagent Handling

Balanced Nucleophilicity: pKa of Conjugate Acid Suggests Intermediate Reactivity

The nucleophilicity of an alkanethiolate is influenced by the pKa of its conjugate acid. The pKa of 1-butanethiol is reported as approximately 10.78 [1] or 11.51 , which is higher than that of methanethiol (pKa ~10.4 [2]) and ethanethiol (pKa 10.6 [3]). This indicates that the 1-butanethiolate anion is a slightly stronger conjugate base and potentially a more reactive nucleophile in certain contexts, though the longer alkyl chain may introduce steric effects.

Physical Organic Chemistry Nucleophilicity Reactivity Comparison

Specialized Utility in Phase-Transfer Catalysis for Lubricant Additive Synthesis

Sodium 1-butanethiolate has been specifically studied for its action in liquid-liquid phase-transfer catalysis for the synthesis of sulfur-containing extreme-pressure (EP) additives for lubricants [1]. In a biphasic system with 1-chlorobutane and a quaternary onium salt catalyst, sodium n-butanethiolate facilitated the nucleophilic substitution to form sulfur-containing polysulfides [1]. This demonstrates a proven industrial application where the butyl chain may provide optimal lipophilicity for phase-transfer conditions.

Phase-Transfer Catalysis Lubricant Additives Industrial Synthesis

Confirmed Reactivity as a Model Nucleophile in Skin Sensitization Studies

In a study investigating the reactivity of skin-sensitizing sultones, sodium butanethiolate was used as a model nucleophile, and its reaction products with hexadec-1-ene-1,3-sultone were successfully identified [1]. This confirms its role as a reliable and well-characterized nucleophile in mechanistic toxicology research, providing a benchmark for comparing the reactivity of other nucleophiles.

Toxicology Hapten Reactivity Nucleophile Screening

Optimal Application Scenarios for Sodium 1-Butanethiolate (CAS 4779-86-6)


Synthesis of Sulfur-Containing Lubricant Additives via Phase-Transfer Catalysis

Researchers and industrial chemists developing extreme-pressure (EP) additives for lubricants should prioritize sodium 1-butanethiolate. Its proven efficacy in biphasic nucleophilic substitution reactions with 1-chlorobutane, as documented in specialized theses, makes it a direct, peer-reviewed choice for this application [1].

Nucleophile in Mechanistic Toxicology and Hapten Reactivity Studies

For toxicology and biochemical researchers investigating the mechanisms of skin sensitization or protein haptenation, sodium 1-butanethiolate serves as a reliable, well-characterized model nucleophile. Its reaction products with electrophilic sultones have been fully identified, providing a clear benchmark for comparing the reactivity of other nucleophiles [2].

General Organic Synthesis Requiring a Solid, Easily Handled Strong Nucleophile

In any synthetic laboratory where the goal is to perform an SN2 dealkylation of hindered esters or lactones, or to cleave aryl methyl ethers, sodium 1-butanethiolate offers a significant handling advantage. Its solid form eliminates the safety and nuisance hazards associated with the volatile, malodorous parent thiol, thereby improving laboratory workflow and safety compliance .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sodium 1-butanethiolate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.